molecular formula C36H25N B8413891 10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene

10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene

Cat. No.: B8413891
M. Wt: 471.6 g/mol
InChI Key: CTBNARPBWOWYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene is a complex organic compound characterized by its polycyclic aromatic structure. This compound is notable for its unique arrangement of naphthalenyl and diphenyl groups attached to an anthraceneamine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene typically involves multi-step organic reactions. One common method includes the coupling of 2-naphthalenyl groups with N,N-diphenyl-9-anthraceneamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene is unique due to its specific combination of naphthalenyl and diphenyl groups attached to an anthraceneamine core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C36H25N

Molecular Weight

471.6 g/mol

IUPAC Name

10-naphthalen-2-yl-N,N-diphenylanthracen-9-amine

InChI

InChI=1S/C36H25N/c1-3-15-29(16-4-1)37(30-17-5-2-6-18-30)36-33-21-11-9-19-31(33)35(32-20-10-12-22-34(32)36)28-24-23-26-13-7-8-14-27(26)25-28/h1-25H

InChI Key

CTBNARPBWOWYCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6

Origin of Product

United States

Synthesis routes and methods

Procedure details

9-bromo-10-(2-naphthylenyl)anthracene (3.3 g, 0.008 mol), diphenylamine (1.5 g, 0.008 mol), 1.0 g sodium tert-butoxide, 0.1 g palladium(II) acetate, 3 drops tri-tert-butylphosphine and 80 ml toluene are added to a round bottom flask under a nitrogen atmosphere. Mixture heated at reflux for 2 days. After cooling, toluene removed by rotary evaporation and remaining solid chromatographer on a silica gel column to yield 4.0 g (99% yield) of pure yellow product. FD-MS (m/z): 471.
[Compound]
Name
9-bromo-10-(2-naphthylenyl)anthracene
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

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